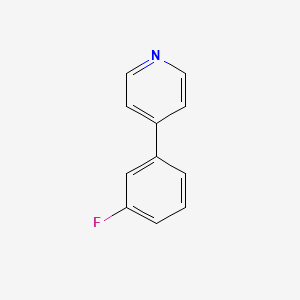

4-(3-Fluorophenyl)pyridine

CAS No.: 39795-59-0

Cat. No.: VC17747548

Molecular Formula: C11H8FN

Molecular Weight: 173.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39795-59-0 |

|---|---|

| Molecular Formula | C11H8FN |

| Molecular Weight | 173.19 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)pyridine |

| Standard InChI | InChI=1S/C11H8FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H |

| Standard InChI Key | MUEHQKVCZXEEJB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name for this compound is 4-(3-fluorophenyl)pyridine, with the molecular formula and a molecular weight of 173.19 g/mol . Its structure consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a 3-fluorophenyl group via a single bond at the para position relative to the nitrogen.

Key Identifiers:

-

CAS Registry Number: 85589-65-7 (for the related isomer 3-(4-fluorophenyl)pyridine)

-

SMILES Notation: C1=CC(=CN=C1)C2=CC(=CC=C2)F

The fluorine atom at the meta position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and intermolecular interactions.

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A prevalent synthesis route for 4-(3-fluorophenyl)pyridine derivatives involves palladium-catalyzed cross-coupling reactions. For example, 2-chloro-4-(3-fluorophenyl)pyridine is synthesized via coupling 2-chloropyridine with 3-fluorophenylboronic acid using a palladium catalyst. This method typically achieves moderate to high yields (60–85%) under mild conditions (80–100°C, 12–24 hours).

Representative Reaction Scheme:

Alternative Methods

-

Nucleophilic Aromatic Substitution: Fluorine can be introduced via halogen exchange using KF in polar aprotic solvents .

-

Cyclization Reactions: Pyridine rings may form through cyclocondensation of aldehydes and ammonia precursors, though this is less common for fluorinated analogs .

Physical and Chemical Properties

Thermodynamic Data

While direct data for 4-(3-fluorophenyl)pyridine is limited, related compounds provide insights:

| Property | Value (Related Compound) | Source |

|---|---|---|

| Melting Point | 215°C (5-(4-fluorophenyl)nicotinic acid) | |

| Density | 0.5 g/cm³ (20°C) | |

| Solubility | Low in water; soluble in DMSO |

The fluorine substituent enhances lipid solubility, making the compound suitable for organic synthesis but challenging for aqueous applications.

Spectroscopic Characteristics

-

NMR: NMR typically shows a singlet near -118 ppm for the meta-fluorine .

-

IR: Stretching vibrations for C-F bonds appear at 1,220–1,150 cm⁻¹ .

Applications in Pharmaceutical and Material Science

Drug Intermediate

4-(3-Fluorophenyl)pyridine serves as a key intermediate in synthesizing kinase inhibitors and antipsychotic agents. For instance, its derivatives are explored in oncology for targeting tyrosine kinases.

Coordination Chemistry

The pyridine nitrogen acts as a ligand for transition metals, facilitating applications in catalysis. Copper complexes of similar arylpyridines exhibit antimicrobial activity .

Research Advancements

Crystal Engineering

Studies on fluorophenyl-pyridine hybrids, such as (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, reveal monoclinic crystal systems () with unit cell parameters Å, Å, and . These structural insights aid in designing materials with tailored photophysical properties.

Computational Modeling

Density functional theory (DFT) calculations predict the compound’s electron distribution, highlighting regions susceptible to electrophilic attack (e.g., the pyridine C-2 position) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume